An In-depth Technical Guide to the Structure and Application of DNP-PEG6-Boc
An In-depth Technical Guide to the Structure and Application of DNP-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DNP-PEG6-Boc, a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation. This document details its constituent parts, provides key quantitative data, and outlines representative experimental protocols for its synthesis and use in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure of DNP-PEG6-Boc
DNP-PEG6-Boc is a synthetic molecule meticulously designed with three key functional components: a 2,4-Dinitrophenyl (DNP) group, a hexaethylene glycol (PEG6) spacer, and a tert-Butyloxycarbonyl (Boc) protecting group. Each component serves a distinct purpose in the context of its primary application as a PROTAC linker.
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2,4-Dinitrophenyl (DNP) Group: This aromatic moiety can function as a terminal group or a reactive handle for conjugation to a ligand for a target protein of interest (POI). The dinitrophenyl group is a well-established hapten used in immunological studies and can also serve as a versatile chemical connector.
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Hexaethylene Glycol (PEG6) Linker: The PEG6 component is a flexible, hydrophilic spacer consisting of six repeating ethylene (B1197577) glycol units. The inclusion of a PEG linker in PROTAC design is crucial for several reasons. It enhances the aqueous solubility of the entire molecule, a common challenge with large, often hydrophobic PROTACs. Furthermore, the length and flexibility of the PEG chain are critical for optimizing the spatial orientation and distance between the two ligands of a PROTAC, which is essential for the efficient formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
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tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used acid-labile protecting group for amines. In DNP-PEG6-Boc, it masks a primary amine, preventing it from undergoing unwanted reactions during the synthesis and coupling of the other end of the linker. This allows for a controlled, stepwise approach to PROTAC synthesis. The Boc group can be selectively removed under acidic conditions to reveal the reactive amine, which can then be coupled to the E3 ligase ligand.
The strategic combination of these three components makes DNP-PEG6-Boc a valuable tool for the modular and efficient assembly of PROTACs.
Quantitative Data
The following table summarizes the key quantitative properties of DNP-PEG6-Boc, compiled from various supplier technical data sheets.
| Property | Value |
| Molecular Formula | C₂₅H₄₁N₃O₁₂ |
| Molecular Weight | 575.61 g/mol |
| Appearance | Pale yellow or colorless oily liquid |
| Typical Purity | ≥95% |
| Storage Conditions | -20°C, desiccated |
| Solubility | Soluble in DMSO, DMF, DCM |
Molecular Structure Visualization
The 2D chemical structure of DNP-PEG6-Boc is depicted below, illustrating the connectivity of the DNP, PEG6, and Boc components.
Experimental Protocols
Disclaimer: The following protocols are representative examples and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.
Representative Synthesis of DNP-PEG6-Boc
The synthesis can be envisioned as a two-step process starting from commercially available N-Boc-amino-PEG6-alcohol.
Step 1: Activation of the terminal hydroxyl group
The terminal hydroxyl group of N-Boc-amino-PEG6-alcohol is first converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution by the DNP group.
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Materials:
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N-Boc-amino-PEG6-alcohol
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p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
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Triethylamine (B128534) (TEA) or Pyridine (B92270)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (Saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
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Procedure:
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Dissolve N-Boc-amino-PEG6-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.5 eq) or pyridine (2.0 eq).
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Slowly add p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the activated N-Boc-amino-PEG6-OTs or -OMs intermediate.
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Step 2: Nucleophilic substitution with 2,4-Dinitrophenol (B41442)
The activated PEG linker is then reacted with 2,4-dinitrophenol in the presence of a base.
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Materials:
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N-Boc-amino-PEG6-OTs or -OMs (from Step 1)
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2,4-Dinitrophenol
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Water and Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a solution of 2,4-dinitrophenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of N-Boc-amino-PEG6-OTs or -OMs (1.0 eq) in anhydrous DMF.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the final DNP-PEG6-Boc.
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Representative Protocol for PROTAC Synthesis using DNP-PEG6-Boc
This protocol outlines the sequential coupling of a POI ligand and an E3 ligase ligand to the DNP-PEG6-Boc linker. This example assumes the POI ligand has a free amine for coupling to the DNP end via a suitable reaction (e.g., nucleophilic aromatic substitution if starting with a fluoro-DNP derivative, or amide coupling if the DNP moiety is modified with a carboxylic acid). For this representative protocol, we will assume the DNP-PEG6-Boc is first deprotected and then coupled to two ligands bearing carboxylic acids.
Step 1: Boc Deprotection of DNP-PEG6-Boc
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Materials:
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DNP-PEG6-Boc
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Trifluoroacetic acid (TFA)
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Anhydrous Dichloromethane (DCM)
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Toluene (B28343) (for co-evaporation)
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Procedure:
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Dissolve DNP-PEG6-Boc in anhydrous DCM (e.g., 0.1 M solution).
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Cool the solution to 0 °C.
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Add TFA to a final concentration of 20-50% (v/v).
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the deprotection by LC-MS.
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Once complete, concentrate the reaction mixture under reduced pressure.
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Co-evaporate with toluene to remove residual TFA. The resulting DNP-PEG6-amine TFA salt can often be used directly in the next step.
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Step 2: First Amide Coupling (e.g., with POI Ligand)
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Materials:
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DNP-PEG6-amine TFA salt (from Step 1)
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POI ligand with a carboxylic acid (POI-COOH)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous DMF
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Procedure:
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In a flask under an inert atmosphere, dissolve POI-COOH (1.0 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
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In a separate vial, dissolve the DNP-PEG6-amine TFA salt (1.1 eq) in a minimal amount of anhydrous DMF, and add DIPEA (1.1 eq) to neutralize the TFA salt.
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Add the amine solution to the activated POI-COOH solution.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction by LC-MS.
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Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).
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Dry the organic layer, filter, and concentrate.
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Purify the intermediate (DNP-PEG6-NH-POI) by flash column chromatography or preparative HPLC.
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Step 3: Second Amide Coupling (with E3 Ligase Ligand)
This step assumes the DNP end of the molecule has been appropriately functionalized with a carboxylic acid for a second amide coupling. A more direct approach would involve a linker with orthogonal reactive groups from the start. However, for the purpose of illustrating a sequential workflow:
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Materials:
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DNP-PEG6-NH-POI (appropriately functionalized)
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E3 ligase ligand with a free amine (E3-NH₂)
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HATU or HBTU
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DIPEA
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Anhydrous DMF
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Procedure:
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Follow the procedure outlined in Step 2, using the DNP-PEG6-NH-POI as the carboxylic acid component and the E3-NH₂ as the amine component.
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After the reaction is complete, perform workup and purification as described previously to obtain the final PROTAC molecule.
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